6-(Aminomethyl)piperidin-2-one hydrochloride
Description
6-(Aminomethyl)piperidin-2-one hydrochloride is a bicyclic organic compound featuring a piperidin-2-one core substituted with an aminomethyl group at the 6-position, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₃ClN₂O, with a molecular weight of 188.64 g/mol (calculated from C₆H₁₃ClN₂O) . The compound is supplied as a crystalline solid with a purity of ≥95% and is typically stored at -20°C for long-term stability . Its structural uniqueness lies in the combination of a lactam (piperidin-2-one) ring and a primary amine group, which enhances its reactivity and suitability as a building block in pharmaceutical synthesis.
Properties
IUPAC Name |
6-(aminomethyl)piperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJYYNNDVQJTDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Protection, Functionalization, and Deprotection Approach
One of the well-documented methods involves a multi-step synthesis starting from N-substituted glutamine derivatives, proceeding through protection, ring formation, and deprotection steps to yield the target compound as a hydrochloride salt.
Step 1: Formation of Protected Intermediate
The synthesis begins with the addition of tertiary formoxyl-L-glutamine to an anhydrous solvent such as tetrahydrofuran in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction involves activation of the glutamine derivative using N,N'-carbonyl diimidazole, producing a protected intermediate with high purity (99.1% by HPLC) and a yield of approximately 79.6%.
Step 2: Conversion to 6-(Aminomethyl)piperidin-2-one Hydrochloride
The protected intermediate is then reacted with methanolic hydrochloride solution at low temperature (0°C), followed by stirring at room temperature overnight. This step results in the deprotection and formation of this compound with a high yield of 94.8% and purity of 99.5% as confirmed by HPLC.
Step 3: Isolation and Purification
The product is isolated by concentration to dryness, followed by treatment with ethyl acetate to precipitate the hydrochloride salt as a white solid. Vacuum drying completes the purification process.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|
| 1 | Tertiary formoxyl-L-glutamine, DMAP, THF, N,N'-carbonyl diimidazole | 79.6 | 99.1 | Formation of protected intermediate |
| 2 | Methanolic HCl (2M), 0°C to RT, overnight | 94.8 | 99.5 | Deprotection and salt formation |
| 3 | Ethyl acetate precipitation, vacuum drying | — | — | Product isolation and drying |
This method is described in a Chinese patent CN109305935A and is notable for its high yields and purity, making it suitable for industrial scale-up.
Summary Table of Preparation Methods
Chemical Reactions Analysis
6-(Aminomethyl)piperidin-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for hydrogenation and sodium for Birch reduction . The major products formed from these reactions are substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties . Industrially, it is used in the production of various pharmaceuticals and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 6-(aminomethyl)piperidin-2-one hydrochloride with structurally related piperidinone derivatives and aminomethyl-substituted heterocycles, emphasizing differences in substituents, physicochemical properties, and applications.
4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride
- Molecular Formula : C₇H₁₆Cl₂N₂O
- Molecular Weight : 215.12 g/mol
- Key Features: Contains a methyl group at the 1-position of the piperidinone ring and an aminomethyl group at the 4-position. Dihydrochloride salt enhances solubility and stability. Applications: Used in pharmaceutical research for synthesizing drug candidates targeting neurological disorders and in agrochemicals for crop protection agents .
(S)-3-Amino-1-methylpiperidin-2-one Hydrochloride
- Molecular Formula : C₆H₁₃ClN₂O (assumed from similar derivatives)
- Key Features: Chiral center at the 3-position (S-configuration) with an amino group and a methyl group at the 1-position. Applications: Serves as an intermediate in enantioselective synthesis of bioactive molecules, particularly in kinase inhibitors .
- Distinctive Trait: The stereochemistry at position 3 enables selective interactions in asymmetric catalysis, a feature absent in the achiral this compound .
4-(Aminomethyl)-6-methylpiperidin-2-one Dihydrochloride
- Molecular Formula : C₇H₁₄Cl₂N₂O
- SMILES : CC1CC(CC(=O)N1)CN
- Key Features: Methyl group at position 6 and aminomethyl group at position 3. Applications: Explored in material science for polymer crosslinking due to its bifunctional reactivity (amine and lactam) .
- Distinctive Trait : The 6-methyl group increases hydrophobicity, influencing solubility and partition coefficients compared to the parent compound .
rac-(5R,6R)-5-Amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
- Key Features :
- Distinctive Trait: The pyrazole and cyclopropyl groups confer rigidity and metabolic stability, contrasting with the simpler aminomethyl group in this compound .
6-(Aminomethyl)picolinic Acid Hydrochloride
- Molecular Formula : C₇H₉ClN₂O₂
- Molecular Weight : 188.61 g/mol
- Key Features: Combines a pyridine ring (picolinic acid) with an aminomethyl group at position 6. Applications: Utilized in protein degradation studies (e.g., PROTACs) due to its metal-chelating and amine-reactive properties .
- Distinctive Trait: The aromatic pyridine ring enhances π-π stacking interactions, unlike the saturated piperidinone ring in the parent compound .
Critical Analysis of Structural and Functional Differences
- Reactivity: The lactam ring in this compound undergoes nucleophilic ring-opening reactions, whereas pyridine derivatives (e.g., 6-(aminomethyl)picolinic acid) participate in coordination chemistry .
- Solubility: Dihydrochloride salts (e.g., 4-(aminomethyl)-1-methylpiperidin-2-one dihydrochloride) exhibit higher aqueous solubility than monohydrochloride forms .
- Biological Activity: Methyl and cyclopropyl substituents enhance metabolic stability, making derivatives like rac-(5R,6R)-5-amino-1-cyclopropylpiperidin-2-one more suitable for in vivo applications .
Biological Activity
Overview
6-(Aminomethyl)piperidin-2-one hydrochloride (CAS No. 118894-94-3) is a piperidine derivative that has garnered attention in the pharmaceutical field due to its diverse biological activities. This compound is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules, which significantly influence cellular processes and pathways.
Target Interactions
The biological activity of this compound is largely attributed to its interactions with specific targets in biological systems:
- Muscarinic Receptors : It has been shown to interact with muscarinic receptor antagonists, which are crucial in various neurological functions.
- 5-HT5A Receptors : The compound also acts on selective 5-HT5A receptor antagonists, indicating potential implications in mood regulation and anxiety disorders.
Mode of Action
The compound operates through an outer-sphere dissociative mechanism during hydrogenation reactions, which is typical for many piperidine derivatives. This mechanism allows it to modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism and signaling.
This compound exhibits several biochemical properties that highlight its significance:
- Cellular Effects : This compound influences cell function by modulating signaling pathways and gene expression. It has been observed to alter the activity of enzymes involved in cellular metabolism, affecting metabolic flux and metabolite levels.
- Temporal Effects : Laboratory studies indicate that the effects of this compound can change over time, with stability being an important factor that influences its long-term biological activity. It is relatively stable under standard conditions but can degrade over time.
- Dosage Variability : The effects vary significantly with dosage in animal models. Low doses can modulate biochemical pathways without causing significant toxicity, whereas higher doses may lead to adverse effects.
Metabolic Pathways
The compound participates in various metabolic pathways by interacting with enzymes and cofactors. This interaction influences the levels of metabolites and overall metabolic flux within cells. The transport and distribution within tissues are mediated by specific transporters, highlighting its importance in pharmacokinetics.
Comparative Analysis
To understand its biological activity better, it is useful to compare this compound with other piperidine derivatives:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 6-(Aminomethyl)piperidin-2-one HCl | Modulates enzyme activity | Interacts with muscarinic and serotonin receptors |
| Piperidine | General anesthetic properties | Acts as a central nervous system depressant |
| Piperazine | Antipsychotic effects | Dopamine receptor antagonist |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Pharmacological Studies : Research indicates that this compound could serve as a scaffold for developing new drugs targeting neurological disorders due to its receptor interaction profile.
- Cancer Research : Preliminary findings suggest that derivatives of piperidine compounds exhibit cytotoxic effects against cancer cells, indicating potential therapeutic applications in oncology .
- Metabolic Studies : Investigations into the compound's influence on metabolic pathways have revealed its ability to modulate key enzymes, suggesting roles in metabolic disorders.
Q & A
Q. What are the recommended safety protocols for handling 6-(Aminomethyl)piperidin-2-one hydrochloride in laboratory settings?
Answer:
- Ventilation & PPE: Use fume hoods for synthesis or purification steps. Wear nitrile gloves, lab coats, and safety goggles.
- First Aid:
- Storage: Keep in airtight containers, protected from light and moisture, at 2–8°C .
Q. How can researchers synthesize this compound, and what purification methods are effective?
Answer:
Q. What analytical techniques are recommended for structural confirmation of this compound?
Answer:
- Spectroscopy:
- HPLC: C18 column, mobile phase: 10 mM ammonium acetate (pH 6.5)/acetonitrile (85:15), flow rate 1.0 mL/min, UV detection at 210 nm .
Advanced Research Questions
Q. How can impurities in this compound be identified and quantified?
Answer:
-
Common Impurities:
Impurity Source Detection Method Unreacted piperidin-2-one Incomplete synthesis HPLC (Retention time: 4.2 min) Over-reduction byproducts Side reactions during reduction LC-MS (m/z 142.1) -
Quantification: Use a validated HPLC method with a calibration curve (R > 0.999) and spike recovery tests (95–105% accuracy) .
Q. What experimental approaches are used to assess the stability of this compound under stress conditions?
Answer:
- Forced Degradation Studies:
- Acidic/alkaline hydrolysis: Reflux in 0.1 M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress: Treat with 3% HO at room temperature for 6 hours.
- Photostability: Expose to UV light (1.2 million lux·hr) .
- Analysis: Monitor degradation products via HPLC and LC-MS. Stability-indicating methods must resolve all degradation peaks (>2.0 resolution) .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
Answer:
- Theoretical Validation: Compare experimental H NMR shifts with DFT calculations (e.g., B3LYP/6-31G* basis set) .
- Methodological Cross-Check:
- Confirm sample purity (>98% by HPLC).
- Re-run NMR in deuterated solvents (DO or DMSO-d) to rule out solvent effects.
- Validate IR spectra against reference libraries (e.g., NIST Chemistry WebBook) .
Q. What strategies are recommended for designing degradation studies to evaluate formulation compatibility?
Answer:
- Accelerated Stability Testing:
- Thermal Stress: Store at 40°C/75% RH for 3 months.
- Excipient Compatibility: Mix with common excipients (e.g., lactose, Mg stearate) and analyze via DSC for eutectic interactions .
- Analytical Endpoints: Monitor changes in melting point, crystallinity (XRPD), and impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
